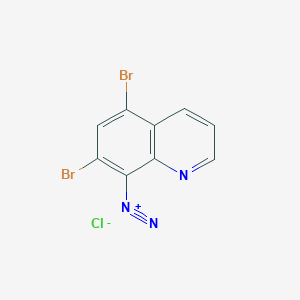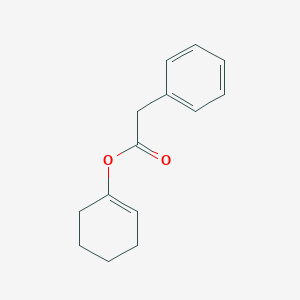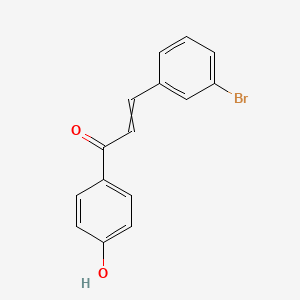
1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene is an organic compound that features both an isocyanate group and a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanatomethyl)-4-(methanesulfonyl)benzene typically involves the reaction of 4-(methanesulfonyl)benzyl alcohol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Sulfonic Acids and Sulfonamides: Formed from the oxidation and reduction of the methanesulfonyl group.
Scientific Research Applications
1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea and carbamate linkages, which are important in polymer chemistry and drug design.
Methanesulfonyl Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-(Isocyanatomethyl)-4-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a methanesulfonyl group.
1-(Isocyanatomethyl)-4-(ethylsulfonyl)benzene: Contains an ethyl group instead of a methanesulfonyl group.
1-(Isocyanatomethyl)-4-(propylsulfonyl)benzene: Features a propyl group in place of the methanesulfonyl group.
Uniqueness: 1-(Isocyanatomethyl)-4-(methanesulfonyl)benzene is unique due to the presence of both an isocyanate and a methanesulfonyl group on the same benzene ring. This dual functionality allows for diverse reactivity and makes it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
527693-87-4 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 |
InChI Key |
VVDKUBWOKDSMJS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)


![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)



![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)




